molecular formula C9H7N3O2 B2565815 7-Nitroisoquinolin-4-amine CAS No. 1936476-62-8

7-Nitroisoquinolin-4-amine

Cat. No. B2565815
CAS RN: 1936476-62-8
M. Wt: 189.174
InChI Key: AHGKBXGLBSMGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroisoquinolin-4-amine, also known as niraparib, is a small molecule drug. It has a molecular weight of 189.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3O2/c10-9-5-11-4-6-3-7 (12 (13)14)1-2-8 (6)9/h1-5H,10H2 . This indicates that the compound has a molecular formula of C9H7N3O2 .

Relevant Papers The search results include references to several papers related to this compound . These papers could provide further information on the compound’s properties, synthesis, and potential applications.

Scientific Research Applications

Chemical Synthesis and Compound Development

7-Nitroisoquinolin-4-amine and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex organic compounds. Research indicates that derivatives of Nitroisoquinoline, such as 5- and 8-Nitroisoquinoline, can undergo regioselective amination in liquid ammonia solutions of potassium permanganate to yield corresponding amino compounds. This process is crucial for the development of various organic compounds with potential applications in pharmaceuticals and material science (Woźniak et al., 1990).

Antibacterial Properties

The derivatives of Nitroisoquinoline, specifically 8-nitrofluoroquinolone models, have been synthesized and evaluated for their antibacterial properties. These derivatives exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. The research in this area is critical as it contributes to the development of new antibiotics and antibacterial agents (Al-Hiari et al., 2007).

Photophysical Properties and Potential Applications

Studies on push-pull isoquinolines, which include nitroisoquinoline derivatives, reveal that these compounds have fascinating photophysical properties. These properties make these compounds potential candidates for advanced functional materials or as polarity-sensitive fluorescent probes. This research opens up new possibilities for the application of these compounds in the field of materials science and imaging technologies (Brambilla et al., 2021).

Synthesis of Benzylisoquinoline Derivatives and Antiarrhythmic Properties

The synthesis of benzylisoquinoline derivatives, which involves the reduction of nitrobenzylisoquinolines, has been explored. These compounds have been evaluated for their antiarrhythmic properties, showing significant potential in protecting against ventricular fibrillation. This research is vital in the development of new treatments for arrhythmias and related cardiovascular conditions (Neumeyer et al., 1977).

properties

IUPAC Name

7-nitroisoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGKBXGLBSMGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.